molecular formula C22H18N4OS B11974609 4-((3-(Benzyloxy)benzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide

4-((3-(Benzyloxy)benzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B11974609
M. Wt: 386.5 g/mol
InChI Key: IGLBTJHGLOHLBO-HZHRSRAPSA-N
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Description

4-((3-(Benzyloxy)benzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound with the molecular formula C23H20N4OS This compound is part of the triazole family, known for its diverse applications in medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Benzyloxy)benzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Benzyloxybenzylidene Group: This step involves the condensation of the triazole derivative with 3-(benzyloxy)benzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Addition of the Hydrosulfide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-((3-(Benzyloxy)benzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrosulfide group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxybenzylidene group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents, moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The triazole ring is known for its bioactivity, making this compound a valuable tool in drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-((3-(Benzyloxy)benzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, while the hydrosulfide group can participate in redox reactions and covalent bonding. These interactions can modulate the activity of enzymes, inhibit microbial growth, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-(Benzyloxy)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-YL hydrosulfide
  • 4-((3-(Benzyloxy)benzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-YL hydrosulfide

Uniqueness

Compared to similar compounds, 4-((3-(Benzyloxy)benzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the benzyloxybenzylidene group enhances its ability to interact with biological targets, making it a more potent compound in various applications.

Properties

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

3-phenyl-4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H18N4OS/c28-22-25-24-21(19-11-5-2-6-12-19)26(22)23-15-18-10-7-13-20(14-18)27-16-17-8-3-1-4-9-17/h1-15H,16H2,(H,25,28)/b23-15+

InChI Key

IGLBTJHGLOHLBO-HZHRSRAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4

Origin of Product

United States

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